Furo[2,3-c]pyridine-3-ethanamine
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Overview
Description
Furo[2,3-c]pyridine-3-ethanamine is a heterocyclic compound with the molecular formula C9H10N2O It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an ethanamine substituent at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-c]pyridine-3-ethanamine typically involves the construction of the fused ring system followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[2,3-c]pyridine core. Subsequent functionalization at the 3-position can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced or modified using various nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo[2,3-c]pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research has focused on its potential as a pharmacophore in drug discovery, particularly for designing molecules with therapeutic activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the synthesis of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridine-3-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the nature of the target and the specific interactions involved. Pathways affected by these interactions may include signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Furo[2,3-c]pyridine-3-ethanamine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another fused heterocyclic compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Furo[3,2-c]pyridine: Similar in structure but with variations in the position of the furan and pyridine rings, affecting its reactivity and applications.
Furo[3,4-c]pyridine:
Uniqueness: this compound is unique due to its specific ring fusion and the presence of the ethanamine group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-furo[2,3-c]pyridin-3-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-3-1-7-6-12-9-5-11-4-2-8(7)9/h2,4-6H,1,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSVKBCMRJJCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CO2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440281 |
Source
|
Record name | Furo[2,3-c]pyridine-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167420-16-8 |
Source
|
Record name | Furo[2,3-c]pyridine-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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